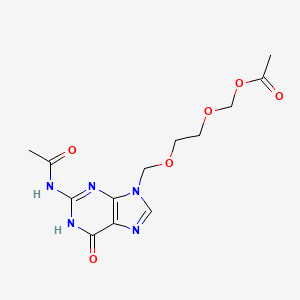

N2-Acetyl Acyclovir Methyl Acetate

Description

Landscape of Antiviral Nucleoside Analogues and Therapeutic Challenges

Nucleoside analogues represent the largest and most successful class of antiviral drugs, with over thirty compounds approved for treating a range of viral infections including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses. nih.govekb.eg These agents function by being incorporated into the growing viral DNA or RNA chain, leading to the termination of replication. nih.gov

Despite their success, nucleoside analogues face several therapeutic challenges:

Poor Bioavailability: Many nucleoside analogues have low oral bioavailability due to poor solubility and limited transport across cell membranes. mdpi.com

Viral Resistance: The high mutation rate of viruses can lead to the development of resistance to these drugs, often through mutations in the viral enzymes that activate the analogue. numberanalytics.com

Rate-Limiting Activation: Nucleoside analogues must be phosphorylated within the host cell to their active triphosphate form. This initial phosphorylation step is often slow and can limit the drug's efficacy. nih.gov

Rationale for Prodrug Design in Enhancing Antiviral Efficacy

Prodrug design is a strategic approach to overcome the limitations of antiviral nucleoside analogues. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent drug. nih.govcapes.gov.br

Key rationales for prodrug design in antiviral therapy include:

Improved Oral Bioavailability: By masking polar functional groups, prodrugs can enhance lipid solubility and absorption from the gastrointestinal tract. nih.govcapes.gov.br

Bypassing Rate-Limiting Steps: Certain prodrug strategies, like the ProTide technology, deliver the monophosphate form of the nucleoside analogue into the cell, bypassing the often inefficient initial phosphorylation step. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes present in target cells or tissues, thereby increasing the concentration of the active drug at the site of infection and reducing systemic toxicity.

A prime example of a successful prodrug is Valacyclovir (B1662844), the L-valyl ester of Acyclovir (B1169). This modification results in a significant increase in the oral bioavailability of Acyclovir. nih.gov

Historical Development and Significance of N2-Acetyl Acyclovir Methyl Acetate (B1210297) within Prodrug Chemistry

N2-Acetyl Acyclovir Methyl Acetate is chemically identified as (2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)methyl Acetate. cymitquimica.com Its primary significance lies in its role as a crucial intermediate in the chemical synthesis of Acyclovir. cymitquimica.comlabmix24.com Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, was a groundbreaking antiviral drug first approved in 1982 for the treatment of herpes virus infections. nih.govmdpi.com

The synthesis of Acyclovir involves a multi-step process, and the use of protecting groups is essential to ensure the correct chemical transformations occur. In this context, the acetyl group on the N2 position of the purine (B94841) ring and the methyl acetate group on the side chain in this compound serve as protecting groups. These groups mask reactive sites on the molecule, allowing for specific modifications at other positions. Once the desired chemical structure is achieved, these protecting groups are removed to yield the final active drug, Acyclovir.

The development of efficient and scalable synthetic routes for Acyclovir was a major achievement in medicinal chemistry. The utilization of intermediates like this compound was pivotal in making Acyclovir widely available for clinical use, thus revolutionizing the treatment of herpes infections.

Overview of Current Research Trajectories and Unmet Needs for this compound

Current research on this compound is primarily focused on its role in optimizing the synthesis of Acyclovir and its derivatives. The compound itself is not intended for therapeutic use and is considered a laboratory chemical for research and manufacturing purposes. labmix24.com

Unmet needs related to this compound are therefore not clinical but rather chemical and industrial in nature:

Process Optimization: Ongoing research in pharmaceutical chemistry aims to develop more efficient, cost-effective, and environmentally friendly synthetic methods for Acyclovir. This includes exploring new catalysts, solvent systems, and purification techniques where this compound or similar intermediates may play a role.

Impurity Profiling: A thorough understanding of the formation and fate of intermediates like this compound is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient, Acyclovir. Regulatory agencies require detailed analysis of any potential impurities in drug products.

Development of Novel Prodrugs: While this compound is an intermediate for Acyclovir, the principles of its synthesis and the use of protecting groups are fundamental to the design of new and improved prodrugs of Acyclovir and other nucleoside analogues. researchgate.net Research continues into creating novel prodrugs with even better bioavailability and targeting capabilities.

Structure

3D Structure

Properties

Molecular Formula |

C13H17N5O6 |

|---|---|

Molecular Weight |

339.30 g/mol |

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethoxymethyl acetate |

InChI |

InChI=1S/C13H17N5O6/c1-8(19)15-13-16-11-10(12(21)17-13)14-5-18(11)6-22-3-4-23-7-24-9(2)20/h5H,3-4,6-7H2,1-2H3,(H2,15,16,17,19,21) |

InChI Key |

BQCSWPJDMRQROV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N2 Acetyl Acyclovir Methyl Acetate

Regioselective Synthesis of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297) and Precursors

The synthesis of N2-Acetyl Acyclovir Methyl Acetate, also referred to as diacetylacyclovir (B20140) or Acyclovir Impurity G, is a critical step in many manufacturing routes for acyclovir. chemicalbook.comsigmaaldrich.compharmacompass.com The process typically begins with the protection of the guanine (B1146940) base, followed by a regioselective alkylation at the N9 position.

A common and economical approach involves the initial acetylation of guanine to produce precursors like N2-acetylguanine or N,N'-diacetylguanine. capes.gov.brresearchgate.net This acylation serves to activate the N9 position, facilitating the subsequent attachment of the acyclic side chain. researchgate.net The alkylation is then carried out using an agent that provides the (2-acetoxyethoxy)methyl side chain, such as 2-oxa-1,4-butanediol diacetate or 1-acetyl-2-acetylmethoxy-ethyleneglycol. researchgate.netvjs.ac.vn The resulting this compound can then be selectively deacetylated to yield acyclovir. google.com

Optimization of Reaction Pathways and Conditions for N2-Acetylation

The N2-acetylation of the guanine precursor is a foundational step where reaction conditions are optimized to ensure high yield and purity. Various methods have been developed to achieve efficient acetylation.

One established method involves heating guanine with acetic anhydride (B1165640) in a solvent like N,N-dimethylacetamide. researchgate.net However, high temperatures (e.g., 160°C) can lead to colored impurities. researchgate.net To circumvent this, acid catalysts are frequently employed to enable the reaction under milder conditions. Catalysts such as phosphoric acid, polyphosphoric acid, or p-toluenesulfonic acid (p-TsOH) have proven effective. researchgate.netvjs.ac.vnresearchgate.net For instance, using acetic anhydride and acetic acid with a phosphoric acid catalyst is a common industrial method for producing diacetylguanine. vjs.ac.vn

Microwave-assisted synthesis has emerged as a rapid and efficient alternative. The synthesis of N2,9-diacetylguanine from guanine and acetic anhydride with p-TsOH as a catalyst can be completed in as little as 10 minutes under 500 W microwave irradiation, achieving a yield of 91.5%. researchgate.net The choice of work-up conditions after acetylation can also selectively yield different products; for example, direct distillation of solvents can yield diacetylguanine, whereas the addition of water can produce N2-acetylguanine. vjs.ac.vn

Table 1: Comparison of Catalysts and Conditions for Guanine Acetylation

| Catalyst | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Guanine, Acetic Anhydride | Microwave (500 W), 10 min | N2,9-Diacetylguanine | 91.5% | researchgate.net |

| Phosphoric Acid | Guanine, Acetic Anhydride, Acetic Acid | Reflux | Diacetylguanine | ~95% | vjs.ac.vn |

| None | Guanine, Acetic Anhydride, Acetic Acid | Reflux overnight, then add water | N2-Acetylguanine | 94.4% | vjs.ac.vn |

Strategies for Methyl Esterification and Related Derivatizations

In the context of this compound, the ester functionality (an acetate group on the ethoxy side chain) is typically not introduced by direct esterification of a pre-existing hydroxyl group on an N2-acetylated acyclovir molecule. Instead, the synthetic strategy involves alkylating the N2-acetylated guanine base with a side-chain precursor that already contains the acetate ester. vjs.ac.vnedu.krd

Key alkylating agents for this purpose include:

2-oxa-1,4-butanediol diacetate (also known as (2-acetoxyethoxy)methyl acetate) vjs.ac.vnedu.krd

(2-acetoxyethoxy)methylbromide researchgate.net

This approach ensures the regioselective formation of the N9-alkylated product with the ester group already in place. The synthesis of other ester derivatives of acyclovir, designed as prodrugs, often follows a more direct esterification path using acyclovir as the starting material. For these, methods like using acid anhydrides in solvents such as dimethyl sulfoxide (B87167) (DMSO) or employing Steglich esterification conditions have been successful. researchgate.netmedchemexpress.com These strategies could theoretically be adapted to synthesize other ester derivatives starting from N2-acetyl acyclovir, should such compounds be desired.

Yield Enhancement and Purity Considerations in this compound Synthesis

Maximizing yield and ensuring high purity are paramount in the synthesis of pharmaceutical intermediates. For this compound, several strategies are employed. The choice of catalyst and reaction conditions for the initial acetylation is critical, as noted previously, to prevent the formation of colored byproducts. researchgate.netresearchgate.net

Following the alkylation of diacetylguanine, the resulting this compound (diacetyl-acyclovir) can be purified to remove unreacted materials and isomers. A documented procedure involves washing the crude product with an alcohol, which produces a relatively pure, crystalline diacetyl-acyclovir. google.com Further purification can be achieved by crystallization from solvents like dioxane. edu.krd The purity of the intermediate is crucial as it directly impacts the quality of the final acyclovir. Processes have been developed that yield acyclovir with purities as high as 99.85% from the diacetyl intermediate. google.com

Development of Analogues and Derivatives of this compound

While this compound is primarily an intermediate, research into related structures provides insight into the chemical possibilities and biological activities of N2-substituted purine (B94841) nucleoside analogues.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Direct structure-activity relationship (SAR) studies on analogues of this compound are uncommon, as it is a protected intermediate rather than a final bioactive agent. However, extensive SAR studies have been conducted on N2-substituted guanine and acyclovir derivatives, which offer valuable insights into how modifications at the N2-position—the site of the acetyl group—affect antiviral activity.

Studies on N2-substituted guanines as inhibitors of Herpes Simplex Virus (HSV) thymidine (B127349) kinases revealed that the nature of the substituent is critical. nih.gov A series of N2-phenylguanines were found to be potent inhibitors, particularly those with hydrophobic, electron-attracting groups in the meta position of the phenyl ring. nih.gov Alkyl and benzyl (B1604629) groups at the N2-position also conferred moderate inhibitory activity. nih.gov This suggests that while the N2-acetyl group serves as an effective protecting group for synthesis, its replacement with other functionalities can lead to potent enzyme inhibitors. Research on N2-acetylguanine itself has shown it can bind to guanine riboswitches and modulate transcriptional termination, indicating a potential for antimicrobial research. medchemexpress.com These findings underscore the importance of the N2-position in molecular recognition and biological activity.

Synthesis of Mutual Prodrug Models Incorporating this compound Derivatives

A mutual prodrug is a chemical entity where two different drugs are linked together to form a single molecule. Upon administration, this molecule is metabolized, releasing the two active drugs. This strategy can be used to improve physicochemical properties or to deliver two therapeutic agents to the same site.

While there is limited direct reporting on mutual prodrugs synthesized from this compound, models based on the acyclovir scaffold demonstrate the principle. For instance, mutual prodrugs of acyclovir have been synthesized by conjugating it with various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketorolac (B1673617) via an ester linkage at the primary hydroxyl group of acyclovir's side chain. researchgate.netedu.krd The synthesis is typically achieved through methods like Steglich esterification. researchgate.net

These ACV-NSAID conjugates are designed to treat viral infections and the concurrent inflammation. researchgate.netedu.krd This synthetic strategy could be conceptually applied to derivatives of N2-acetyl acyclovir. For example, one could envision synthesizing a similar ester-linked mutual prodrug using N2-acetylacyclovir (where the side-chain acetate has been removed but the N2-acetyl group remains) as the starting material. This would result in a mutual prodrug that, upon hydrolysis of the ester bond, releases an NSAID and N2-acetylacyclovir, which could then be further metabolized to acyclovir.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable practices in the pharmaceutical industry has spurred research into greener synthetic routes for active pharmaceutical ingredients and their intermediates. While specific green chemistry literature for the synthesis of this compound is not abundant, the principles of green chemistry can be applied to its formation by examining the synthesis of its parent compound, acyclovir, and related derivatives. The synthesis of this compound involves the N-acetylation of the guanine base and the introduction of a methyl acetate group to the acyclic side chain. Green approaches to these key transformations are crucial for minimizing the environmental impact.

One of the primary considerations in the green synthesis of this compound is the use of safer solvents and the reduction of solvent waste. Traditional methods for the synthesis of acyclovir and its intermediates often employ solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are effective but pose environmental and health hazards. A one-pot process for the synthesis of acyclovir from guanine has been described that utilizes phosphoric acid or polyphosphoric acid as a catalyst. This method is noted for its simple and inexpensive purification process and the use of more common and environmentally friendly solvents. nih.gov

The development of catalytic and more selective reactions is another cornerstone of green chemistry. For the N-acylation step, research into more efficient and selective catalysts can reduce the need for protecting groups and excess reagents. While not specifically documented for this compound, the broader field of N-acylation is exploring greener methods. For instance, electrochemical N-acylation of carboxylic acids with amines has been reported, offering a sustainable method that proceeds with excellent chemoselectivity under mild, aqueous conditions. rsc.org Applying such innovative catalytic systems to the synthesis of this compound could represent a significant step forward in its green production.

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound based on methodologies developed for related compounds.

| Green Chemistry Principle | Traditional Method Component | Potential Green Alternative | Benefit |

| Use of Safer Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Recyclable acetic acid/acetic anhydride mixtures google.com | Reduced solvent toxicity and waste. |

| Atom Economy | Excess acetic anhydride for acetylation icm.edu.pl | Catalytic acetylation, solvent recycling google.com | Minimized waste, improved efficiency. |

| Catalysis | Stoichiometric reagents | Phosphoric acid/polyphosphoric acid catalysis, nih.gov advanced catalytic systems (e.g., electrochemical) rsc.org | Increased reaction efficiency, selectivity, and reduced waste. |

| Process Intensification | Multi-step synthesis with isolation of intermediates | One-pot synthesis of acyclovir from guanine nih.gov | Reduced energy consumption, solvent use, and waste. |

By integrating these principles, the synthesis of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemistry in the pharmaceutical sector.

Preclinical Pharmacological and Efficacy Studies Excluding Human Clinical Data

In Vitro Antiviral Activity Assessments of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297)

There is a notable absence of published research detailing the in vitro antiviral activity of N2-Acetyl Acyclovir Methyl Acetate against key herpesviruses.

Cellular Models for Herpesvirus Replication Inhibition (e.g., HSV-1, HSV-2, VZV)

No studies were found that specifically evaluated the inhibitory effects of this compound on the replication of Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), or Varicella-Zoster Virus (VZV) in cellular models. Standard antiviral assays, which are crucial for determining a compound's potential efficacy, have not been reported for this specific derivative.

Comparative Efficacy of this compound versus Acyclovir in Cell Culture Systems

Consequently, there is no available data comparing the in vitro efficacy of this compound to that of its parent compound, Acyclovir. Such comparative studies are essential to understand if the chemical modifications in this compound result in any alteration of its antiviral potency.

Evaluation Against Drug-Resistant Viral Strains In Vitro

The emergence of drug-resistant viral strains is a significant clinical challenge. However, no research has been published on the activity of N2-

In Vivo Antiviral Efficacy Investigations in Non-Human Animal Models

Assessment of this compound Therapeutic Efficacy in Animal Infection Models

Data from direct therapeutic efficacy studies in animal infection models specifically investigating this compound were not available in the reviewed literature. The evaluation of its potential efficacy relies on the established antiviral activity of acyclovir in various animal models of herpes simplex virus (HSV) infections. For instance, studies on related compounds like pritelivir (B1678233) in combination with acyclovir have demonstrated efficacy in murine models of herpes simplex encephalitis, indicating the potent antiviral effect of acyclovir-based therapies in severe infections. nih.gov

Comparative Pharmacodynamics of this compound and Acyclovir in Animal Systems

Exploration of Mechanisms of Antiviral Action (Post-Prodrug Conversion)

Upon conversion to acyclovir, the antiviral mechanism is a well-elucidated, multi-step process that ultimately leads to the inhibition of viral DNA replication.

The activation of acyclovir is a critical step that ensures its selective action in virus-infected cells. patsnap.com This process involves a series of phosphorylations:

Initial Monophosphorylation by Viral Thymidine (B127349) Kinase: Acyclovir is first converted to acyclovir monophosphate. This initial phosphorylation is a key step and is catalyzed specifically by a viral-encoded thymidine kinase (TK) present in cells infected with herpesviruses like HSV and varicella-zoster virus (VZV). patsnap.comnih.gov This viral enzyme has a much higher affinity for acyclovir than the host cell's thymidine kinase, which is a primary reason for the drug's selective toxicity towards infected cells. youtube.com In the case of human cytomegalovirus (HCMV), which does not encode a thymidine kinase, the phosphorylation of acyclovir is carried out by the UL97 protein kinase. nih.gov

Conversion to Diphosphate (B83284) and Triphosphate by Host Cell Kinases: Following the initial step, host cellular kinases take over. Acyclovir monophosphate is converted to acyclovir diphosphate by guanylate kinase. youtube.com Subsequently, a number of cellular enzymes, including phosphoglycerate kinase, pyruvate (B1213749) kinase, and nucleoside diphosphate kinase, can catalyze the final phosphorylation to the active form, acyclovir triphosphate. youtube.comnih.gov

The differential rates of phosphorylation and the intracellular half-life of the resulting triphosphates are significant factors in the drug's potency. For instance, the intracellular half-life of acyclovir triphosphate is relatively short, around 1 to 2 hours. nih.gov

Acyclovir triphosphate is a potent inhibitor of viral DNA polymerase. nih.govpnas.org It acts as a competitive inhibitor with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.comnih.gov The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than its affinity for host cellular DNA polymerases, further contributing to its selective antiviral effect. patsnap.comnih.gov For example, the inhibitory constant (Ki) for HSV-1 DNA polymerase is substantially lower than that for human cellular DNA polymerases α and β. nih.gov

The inhibition of the viral DNA polymerase by acyclovir triphosphate is a crucial step in halting viral replication. pnas.org Studies have shown that the extent of inhibition can be dependent on the base composition of the DNA template-primer. pnas.org

The incorporation of acyclovir monophosphate into the growing viral DNA chain is the ultimate mechanism of action. Acyclovir is a guanine (B1146940) nucleoside analog but lacks the 3'-hydroxyl group found in natural deoxyribonucleosides. patsnap.comyoutube.com This structural feature is critical for its function.

Once acyclovir triphosphate is incorporated into the viral DNA by the viral DNA polymerase, it results in obligate chain termination. nih.govnih.gov The absence of the 3'-hydroxyl group means that no further nucleotides can be added to the DNA strand, effectively halting DNA synthesis and, consequently, viral replication. patsnap.comyoutube.com

Furthermore, the formation of the acyclovir-terminated DNA, followed by the binding of the next required deoxynucleoside triphosphate, can result in the formation of a stable "dead-end" complex between the enzyme and the terminated DNA strand. nih.govnih.gov This complex effectively sequesters the viral DNA polymerase, further contributing to the inhibition of viral replication. pnas.org Some research has even classified acyclovir triphosphate as a suicide inactivator of the herpes simplex virus DNA polymerase, where the enzyme becomes inactivated during the process of incorporating the fraudulent nucleotide. semanticscholar.org

Interactive Data Table: Inhibition Constants (Ki) of Acyclovir Triphosphate (ACVTP) for Various DNA Polymerases nih.gov

| Enzyme | Ki (μM) |

| HSV-1 DNA Polymerase | 0.03 |

| DNA Polymerase α | 0.15 |

| EBV DNA Polymerase | 9.8 |

| DNA Polymerase β | 11.9 |

Prodrug Activation and Biotransformation Pathways of N2 Acetyl Acyclovir Methyl Acetate

Enzymatic Hydrolysis and Activation of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297)

The conversion of N2-Acetyl Acyclovir Methyl Acetate to acyclovir is a two-step process requiring the cleavage of both the methyl ester and the N2-acetyl groups. This activation is catalyzed by endogenous enzymes present in the body.

Identification and Characterization of Enzymes Involved in Methyl Ester Cleavage

The initial step in the activation of this compound is the hydrolysis of its methyl ester group. This reaction is primarily mediated by various esterases present in plasma, liver, and other tissues. Carboxylesterases are a major class of enzymes responsible for the hydrolysis of a wide range of ester-containing prodrugs. Studies on analogous acyclovir ester prodrugs have demonstrated that these enzymes efficiently cleave the ester bond to release the corresponding intermediate. mdpi.comnih.gov Porcine liver esterase (PLE) is often used in in vitro models to simulate this metabolic process and has been shown to effectively hydrolyze acetyl esters of acyclovir derivatives. mdpi.comnih.gov The ubiquitous nature of these esterases ensures that the cleavage of the methyl ester from this compound can occur systemically following absorption.

Kinetic Analysis of this compound Bioconversion In Vitro

Preclinical Pharmacokinetic Profiles (Non-Human Animal Models and In Vitro Metabolism)

Preclinical studies using animal models and in vitro systems are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity like this compound.

Absorption and Distribution Dynamics in Animal Models

The pharmacokinetic profile of various acyclovir prodrugs has been extensively studied in animal models, particularly in rats. nih.govnih.gov Following oral administration, ester prodrugs of acyclovir have demonstrated improved oral bioavailability compared to acyclovir itself. nih.gov For instance, valacyclovir (B1662844), an L-valyl ester of acyclovir, shows significantly enhanced absorption due to its interaction with peptide transporters in the intestine. nih.govsemanticscholar.org While this compound does not possess an amino acid moiety, the increased lipophilicity due to the acetyl and methyl groups could potentially enhance its passive diffusion across the gastrointestinal membrane.

Once absorbed, the distribution of acyclovir and its prodrugs is widespread. Studies with radiolabeled valacyclovir in rats showed that radioactivity was distributed to various tissues, including the stomach, small intestine, kidney, and liver, with the lowest concentration found in the brain. nih.gov It is expected that this compound, after its conversion to acyclovir, would exhibit a similar distribution pattern.

| Pharmacokinetic Parameter | Acyclovir | Valacyclovir | Dipeptide Ester Prodrugs (e.g., VVACV) |

| Oral Bioavailability | Low | 3-5 fold higher than Acyclovir scite.ai | ~6-fold higher AUC for ACV than oral ACV nih.gov |

| Mechanism of Enhanced Absorption | Poor solubility and permeation | Carrier-mediated transport (PEPT) nih.gov | Carrier-mediated transport (PEPT) nih.govsemanticscholar.org |

| Metabolism | Minimal | Extensive first-pass metabolism to acyclovir nih.gov | Complete biotransformation to acyclovir nih.gov |

This table presents comparative pharmacokinetic data for acyclovir and some of its well-studied prodrugs to provide context for the expected profile of this compound.

Metabolic Fate and Metabolite Profiling of this compound

The metabolic fate of this compound is predicted to involve a sequential two-step hydrolysis to ultimately yield acyclovir. The primary metabolites would be N2-Acetyl Acyclovir and methanol (B129727) (from the methyl ester cleavage), followed by the generation of active acyclovir and acetic acid (from the N2-acetyl group removal).

In Vitro Metabolic Stability Studies in Biological Matrices (e.g., hepatic microsomes, plasma)

While specific studies on this compound are not extensively available in the public domain, the stability of this compound can be inferred from research on analogous acyclovir prodrugs. The structure of this compound contains two key functional groups susceptible to enzymatic hydrolysis: an N2-acetyl group on the purine (B94841) ring and a methyl acetate ester on the side chain.

Hydrolysis in Plasma:

Esterases present in high concentrations in plasma are expected to rapidly hydrolyze the methyl acetate group of this compound. Studies on other acyclovir esters have demonstrated this rapid plasma-mediated hydrolysis. For instance, various amino acid esters of acyclovir have been shown to be readily cleaved in plasma to release acyclovir. The rate of this hydrolysis can be influenced by the nature of the ester group.

Research on a tricyclic derivative of acyclovir and its esters, including an acetyl ester, revealed that these compounds are susceptible to enzymatic hydrolysis in 80% human plasma. The half-life (t₀.₅) of the acetyl ester of this tricyclic derivative was determined, indicating a measurable rate of degradation in plasma. It is highly probable that the methyl acetate moiety of this compound would undergo a similar, likely rapid, hydrolysis in plasma, catalyzed by plasma esterases. This would lead to the formation of N2-acetyl acyclovir and methyl alcohol.

Metabolism in Hepatic Microsomes:

Hepatic microsomes are a primary in vitro tool for studying the metabolism of drugs, as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. For this compound, the primary metabolic reactions expected to occur in hepatic microsomes are the hydrolysis of the ester and amide linkages.

An enzyme named valacyclovir hydrolase (VACVase), purified from rat liver, has been shown to hydrolyze valacyclovir and other amino acid esters of acyclovir. This indicates the presence of specific esterases in the liver capable of cleaving the ester bond of acyclovir prodrugs. While this enzyme's specificity for the methyl acetate ester of this compound is unknown, it highlights the liver's capacity to hydrolyze such prodrugs.

Table 1: Predicted In Vitro Metabolic Fate of this compound

| Biological Matrix | Primary Enzymatic Process | Expected Metabolites |

|---|---|---|

| Plasma | Esterase-mediated hydrolysis | N2-acetyl acyclovir, Methyl alcohol |

| Hepatic Microsomes | Esterase and amidase-mediated hydrolysis | N2-acetyl acyclovir, Acyclovir methyl acetate, Acyclovir |

Elimination Pathways in Animal Models

The elimination of this compound from the body is intrinsically linked to its biotransformation. Following administration, the prodrug is expected to be rapidly and extensively converted to acyclovir, which is then eliminated.

Studies on amino acid ester prodrugs of acyclovir in rats provide valuable insights into the likely elimination pathways. After oral administration of these prodrugs, they were found to be rapidly cleaved to the parent drug, acyclovir. In the case of some prodrugs, the intact compound was undetectable in plasma at any time point, suggesting extensive first-pass metabolism in the intestine and/or liver. For other related prodrugs,

Advanced Drug Delivery Strategies for N2 Acetyl Acyclovir Methyl Acetate

Nanoparticle-Based Delivery Systems for Enhanced Delivery

Nanoparticle-based systems offer a promising approach to improve the delivery of antiviral agents like Acyclovir (B1169) and its derivatives. These carriers can protect the drug from degradation, control its release, and improve its transport across biological membranes. While specific research on N2-Acetyl Acyclovir Methyl Acetate (B1210297) is limited, extensive studies on its parent compound, Acyclovir, provide a strong foundation for potential applications.

Liposomes and polymeric nanoparticles are versatile carriers for enhancing drug delivery. Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and cellular uptake. Studies on Acyclovir have shown that liposomal formulations can enhance drug permeation. For instance, liposomes have been investigated for intranasal systemic delivery, with results in rabbits showing a bioavailability of 60.72% compared to the intravenous route. nih.gov Different liposomal compositions, such as those mimicking skin lipids, have been found to be effective for transdermal delivery of Acyclovir prodrugs like acyclovir palmitate through rat skin in vitro. nih.gov

Polymeric nanoparticles, made from biodegradable and biocompatible polymers like poly(lactic-co-glycolide) (PLGA) and chitosan, offer advantages such as controlled and sustained drug release. nih.govmdpi.com For Acyclovir, nanoparticles formulated with ammonium (B1175870) methacrylate (B99206) copolymers (Eudragit RS and RL) have been shown to prolong drug release. eurekaselect.com A study on PEGylated lipid polymeric nanoparticles encapsulating Acyclovir demonstrated the formation of spherical nanoparticles with high drug-entrapment efficiency, designed to improve controlled release. nih.gov These findings suggest that encapsulating N2-Acetyl Acyclovir Methyl Acetate in similar polymeric systems could enhance its pharmacokinetic profile.

| Formulation | Polymer/Lipid | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |

| ACV-Eud RS NP | Eudragit RS 100 | 363 | - | Presented drug in an amorphous phase, molecularly dispersed. | eurekaselect.com |

| ACV-Eud RL NP | Eudragit RL 100 | 200 | - | Drug was presented in particles and homogeneously dispersed. | eurekaselect.com |

| PEGylated LPNs | Chitosan, Lecithin | 187.7 ± 3.75 | 83.81 ± 1.93 | Developed for sustained delivery and self-assembly. | nih.gov |

| Multilamellar Liposomes | - | - | 43.2 ± 0.83 | Formulated for intranasal systemic delivery. | nih.gov |

Solid Lipid Nanoparticles (SLNs) are an alternative carrier system to polymeric nanoparticles, composed of solid lipids. They are known for enhancing the bioavailability of poorly soluble drugs. Research on Acyclovir-loaded SLNs has shown significant potential. These nanoparticles can be optimized for particle size, zeta potential, and entrapment efficiency to ensure stability and effective drug delivery. nih.gov Studies have demonstrated that SLNs can improve the oral bioavailability of Acyclovir; one preclinical study found that the plasma concentration of Acyclovir-loaded SLNs was four-fold higher than a commercial suspension. mdpi.com Furthermore, topical SLN formulations have been shown to increase the amount of Acyclovir delivered to the basal epidermis, the site of herpes virus infection. ijpsonline.com A study using hot homogenization and sonication methods produced Acyclovir-loaded SLNs with a particle size of 85 nm and 94% drug encapsulation, which showed superior skin permeability compared to a conventional formulation. scirp.org Given the enhanced lipophilicity of this compound, formulating it into SLNs could synergistically improve its delivery characteristics.

Targeted Delivery Approaches for this compound

Targeted delivery aims to concentrate a drug at its site of action, thereby increasing efficacy and reducing systemic side effects. For a prodrug like this compound, this could involve targeting specific cells or tissues where the herpes virus resides. Nanoparticles can be engineered for targeted delivery by modifying their surface with ligands that bind to specific receptors on target cells. mdpi.com

For cutaneous herpes infections, the target site is the basal epidermis. ijpsonline.com Delivery systems like SLNs have been shown to be effective for this purpose, enhancing the skin penetration of Acyclovir. ijpsonline.comscirp.org For systemic infections, strategies could involve targeting receptors on specific organs. For example, polymer-based nanoparticles have been studied for their ability to bind to liver-specific receptors (ASGR1) or macrophage mannose receptors, augmenting the antiviral effects of purine (B94841) derivatives. mdpi.com While specific targeted delivery systems for this compound have not been documented, the principles established with Acyclovir provide a clear pathway for future research, such as developing ligand-conjugated nanoparticles to deliver the prodrug to viral reservoirs. nih.gov

Prodrug-Specific Delivery Enhancements (e.g., through improved lipophilicity)

One of the primary challenges with Acyclovir is its low oral bioavailability (15-30%) and poor solubility, which necessitates frequent high doses. nih.govmdpi.com The development of prodrugs is a key strategy to overcome these limitations. This compound is a prodrug of Acyclovir, created through chemical modification. cymitquimica.commedchemexpress.com

The addition of acetyl and methyl acetate groups to the Acyclovir structure increases its lipophilicity. nih.govcymitquimica.com Increased lipophilicity can enhance a drug's ability to permeate through the lipid-rich barriers of cell membranes, potentially facilitating improved cellular uptake and absorption. cymitquimica.com For instance, N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine, a similar diacetylated prodrug of Acyclovir, is noted for its enhanced lipophilicity which may facilitate cellular uptake. cymitquimica.com The knowledge that esterification of Acyclovir analogues increases lipophilicity is a guiding principle in the design of new antiviral prodrugs with potentially better absorption profiles. nih.gov This enhanced lipophilicity is a built-in delivery enhancement, which can be further leveraged by formulation strategies like nanoencapsulation.

Comparative Evaluation of Delivery System Performance in Preclinical Models

Preclinical studies are essential for evaluating the performance of new drug delivery systems. While data specifically for this compound is not available, comparative studies on Acyclovir and its other prodrugs in various delivery systems highlight the potential improvements that can be achieved. These studies provide a benchmark for evaluating future formulations of this compound.

For example, in vivo pharmacokinetic studies in rats demonstrated that oral administration of Acyclovir-loaded SLNs resulted in a four-fold increase in plasma concentration compared to a standard Acyclovir suspension. mdpi.com In vitro studies using rat skin have shown that liposomal formulations of acyclovir palmitate (an ester prodrug) significantly increase the flux and permeability of the drug compared to a conventional ointment. nih.gov Another study on topical Acyclovir-loaded SLNs showed a permeability of 1473.74 µg/cm² compared to 893.36 µg/cm² for a reference formulation in Franz diffusion cells. scirp.org Furthermore, the intranasal administration of Acyclovir-loaded liposomes in rabbits resulted in a systemic bioavailability of 60.72%, demonstrating a viable alternative to intravenous injection. nih.gov

| Delivery System | Preclinical Model | Outcome Measure | Result | Key Advantage Shown | Reference |

| Solid Lipid Nanoparticles (SLNs) | Rats (in vivo) | Plasma Concentration | 4-fold higher than commercial suspension | Enhanced Oral Bioavailability | mdpi.com |

| Liposomes (Acyclovir Palmitate) | Rat Skin (in vitro) | Drug Flux & Permeability | Higher than common ointment form | Improved Transdermal Delivery | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Franz Cells (in vitro) | Permeability | 1473.74 µg/cm² (vs. 893.36 µg/cm² for reference) | Superior Skin Permeation | scirp.org |

| Liposomes | Rabbits (in vivo) | Systemic Bioavailability | 60.72% (intranasal vs. IV) | Effective Systemic Delivery via Nasal Route | nih.gov |

These preclinical evaluations consistently demonstrate that advanced delivery systems can significantly enhance the bioavailability and targeted delivery of Acyclovir and its prodrugs. Such findings strongly support the investigation of similar nanoparticle and prodrug strategies for this compound to unlock its full therapeutic potential.

Analytical Methodologies for N2 Acetyl Acyclovir Methyl Acetate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297), allowing for its separation from related substances and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative estimation of Acyclovir and its related compounds, including N2-Acetyl Acyclovir Methyl Acetate. researchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation and detection.

Method development typically utilizes a reversed-phase column, such as a C18 column, which is effective for separating polar compounds like Acyclovir and its derivatives. researchgate.neteijppr.comjapsonline.com The mobile phase composition is a critical factor; a common approach is to use a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.neteijppr.comjapsonline.com The pH of the aqueous phase is also adjusted to ensure optimal retention and peak shape. nih.gov

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. researchgate.neteijppr.com Key validation parameters include:

Linearity: The method demonstrates linearity over a specified concentration range, with correlation coefficients (r²) typically greater than 0.999. researchgate.netnih.gov

Precision: The precision of the method is assessed through intraday and interday variations, with relative standard deviation (RSD) values generally below 2%. researchgate.netnih.gov

Accuracy: Accuracy is determined by recovery studies, with results ideally falling within a close range of 100%. japsonline.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netjapsonline.com

Specificity: The method's ability to exclusively measure the analyte in the presence of other components, such as impurities or degradation products, is confirmed. researchgate.net

Table 1: Example of HPLC Method Parameters for Acyclovir and Related Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol:Water (50:50 v/v) researchgate.net or Acetonitrile:Methanol:Phosphate Buffer (16:20:64 v/v) eijppr.com |

| Flow Rate | 1.0 mL/min researchgate.neteijppr.com |

| Detection | UV at 250 nm researchgate.net or 290 nm eijppr.com |

| Injection Volume | 20 µL researchgate.netjapsonline.com |

| Retention Time | Dependent on specific method, e.g., ~3.077 min researchgate.net or ~5.01 min eijppr.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it particularly suitable for the analysis of low-level analytes in complex matrices. mdpi.com This technique is instrumental for the definitive identification and precise quantification of this compound and its metabolites.

In LC-MS/MS, the chromatographic separation is coupled with a mass spectrometer that serves as the detector. The mass spectrometer is typically a triple quadrupole instrument, which can operate in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters. The mobile phase often contains volatile additives like formic acid or ammonium acetate to facilitate ionization. nih.govresearchgate.net The mass spectrometer settings, including ionization source parameters (e.g., capillary voltage, gas flow, and temperature) and collision energy, are optimized to maximize the signal for the target analyte. nih.gov

Table 2: Example of LC-MS/MS Parameters for Acyclovir and its Metabolites

| Parameter | Condition |

| Column | C18 or Biphenyl column nih.govnih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile containing formic acid or ammonium acetate nih.govnih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |

| Precursor > Product Ion (m/z) | For Acyclovir: 226.2 > 152.1 nih.gov |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, the C=O stretching of the ester group, and vibrations associated with the purine (B94841) ring system. pharmaffiliates.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information. For example, the mass spectrum of Acyclovir shows a molecular ion peak (MH+) at m/z 226. chemicalbook.com

Bioanalytical Method Development for this compound and Acyclovir in Non-Human Biological Samples

The analysis of this compound and its primary metabolite, Acyclovir, in non-human biological samples such as plasma is essential for preclinical pharmacokinetic studies. nih.gov These studies require highly sensitive and robust bioanalytical methods.

LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity, which are necessary for measuring the low concentrations of analytes typically found in biological fluids. nih.govresearchgate.net A critical step in bioanalytical method development is sample preparation, which aims to remove interfering substances like proteins from the plasma sample. Common techniques include protein precipitation with organic solvents like acetonitrile or methanol, or solid-phase extraction (SPE). nih.govnih.govnih.gov

The bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., from the U.S. Food and Drug Administration) to ensure its reliability. nih.gov Validation parameters include:

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated at multiple concentration levels. nih.govnih.gov

Selectivity: The method's ability to differentiate the analytes from endogenous matrix components is confirmed.

Matrix Effect: The influence of the biological matrix on the ionization of the analytes is assessed. nih.gov

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions is determined. nih.gov

Table 3: Bioanalytical Method Validation Parameters for Acyclovir in Plasma

| Parameter | Typical Acceptance Criteria (FDA Guidance) | Example Finding |

| Linearity (r²) | ≥ 0.99 nih.gov | > 0.99 nih.gov |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) nih.gov | 2.0% to 8.9% nih.gov |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) nih.gov | 2.0% to 8.9% nih.gov |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) nih.gov | 94.8% to 108.7% nih.gov |

| Recovery | Consistent and reproducible | > 83.3% nih.gov |

Quality Control and Reference Standards for Research Applications

The use of high-purity, well-characterized reference standards is fundamental for achieving accurate and reproducible results in the analysis of this compound. These standards are used for instrument calibration and for the preparation of calibration curves and quality control samples.

Certified Reference Materials (CRMs) and pharmaceutical secondary standards for Acyclovir and its related compounds are available from various commercial suppliers. sigmaaldrich.comsigmaaldrich.comusp.org These standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, and are accompanied by a Certificate of Analysis (CoA) that provides detailed information about the material's identity, purity, and assigned value. sigmaaldrich.com

The use of these reference standards is essential for a wide range of applications, including:

Pharmaceutical release testing

Method development and validation

Quality control testing

Future Research Directions and Therapeutic Potential

Exploration of N2-Acetyl Acyclovir (B1169) Methyl Acetate (B1210297) in Emerging Viral Pathologies (beyond herpesviruses)

While acyclovir's primary success lies in its potent activity against herpesviruses, the chemical modifications present in N2-Acetyl Acyclovir Methyl Acetate could warrant its investigation against other viral families. nih.govyoutube.com The acetylation and esterification could alter the compound's cellular uptake, metabolic activation, and target specificity.

Future research could focus on screening this compound and similar derivatives against a broader panel of viruses. Of particular interest are viruses that either rely on similar replication mechanisms or for which current treatment options are limited. For instance, some studies have explored the potential of modified acyclovir compounds against Human Immunodeficiency Virus (HIV). nih.govkuleuven.be The "ProTide" approach, which involves creating monophosphorylated prodrugs of acyclovir, has yielded derivatives active against both HIV-1 and Herpes Simplex Virus Type 2 (HSV-2). nih.govkuleuven.be This dual-targeted strategy could be a fruitful area of exploration for derivatives like this compound.

The investigation into its efficacy against other viruses would necessitate comprehensive in vitro screening assays, followed by mechanistic studies to understand how the acetyl and methyl acetate groups influence antiviral activity against non-herpesvirus targets.

Development of Next-Generation Prodrug Iterations from this compound Backbone

The core structure of this compound serves as a valuable starting point for designing next-generation prodrugs of acyclovir. nih.govscite.ai The primary goal of acyclovir prodrugs, such as the widely used valacyclovir (B1662844), is to enhance oral bioavailability. scite.ainih.gov Valacyclovir, the L-valyl ester of acyclovir, demonstrates significantly improved absorption and is rapidly converted to acyclovir in the body. nih.govnih.gov

Building upon this concept, the N2-acetyl group in this compound could be retained or modified in combination with different ester moieties at the hydroxyl group to create novel prodrugs. The N2-acetylation might protect the guanine (B1146940) base from enzymatic degradation, potentially influencing the metabolic pathway and prolonging the drug's circulation time.

Future research in this area would involve:

Synthesis of a library of compounds: Various amino acid esters, peptide fragments, or other promoieties could be attached to the N2-acetylated acyclovir backbone.

Pharmacokinetic profiling: These new derivatives would be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models. nih.gov

Enzymatic stability studies: Investigating the rate and mechanism of hydrolysis of these new prodrugs in plasma and tissue homogenates would be crucial to ensure efficient release of the active acyclovir. nih.gov

The ultimate aim is to develop a prodrug that not only has superior bioavailability but may also offer advantages in terms of targeted delivery or reduced dosing frequency.

Integration into Combination Antiviral Therapies for Resistance Management

The emergence of acyclovir-resistant herpesvirus strains, particularly in immunocompromised patients, is a significant clinical challenge. nih.govnih.govmdpi.com Resistance typically arises from mutations in the viral thymidine (B127349) kinase or DNA polymerase enzymes. nih.govmdpi.com Combination therapy, using drugs with different mechanisms of action, is a proven strategy to combat resistance. nih.gov

Derivatives based on the this compound backbone could be valuable components in combination regimens. For instance, a novel acyclovir prodrug could be co-administered with other antiviral agents like foscarnet, which directly inhibits viral DNA polymerase without requiring activation by viral thymidine kinase. nih.govmdpi.com This approach could be effective against acyclovir-resistant strains.

Recent research has also explored the synergistic effects of combining acyclovir with other compounds. For example, machine learning models have predicted synergistic effects between acyclovir and drugs like ribavirin (B1680618) for HSV-1. nih.gov A study also showed that combining acyclovir with the procaine-based substance ProcCluster® resulted in an enhanced antiviral effect against HSV-1. mdpi.com Future studies could assess whether a prodrug derived from this compound, with potentially altered pharmacokinetic properties, could offer further advantages in these combination strategies.

Computational Chemistry and Molecular Modeling Applications in Prodrug Design and Metabolism Prediction

Computational tools are increasingly integral to modern drug discovery and development. nih.govmdpi.com In the context of this compound, computational chemistry and molecular modeling can be applied in several ways:

Predicting Prodrug Efficacy: Density functional theory (DFT) calculations can be used to predict the rate of hydrolysis for new prodrugs, a key factor in their effectiveness. nih.govalquds.edu By modeling the transition states of the hydrolysis reaction, researchers can estimate the half-life of a prodrug in a physiological environment, allowing for the rational design of linkers that release acyclovir at a desired rate. nih.govresearchgate.net

Modeling Enzyme Interactions: Molecular docking and molecular dynamics simulations can predict how N2-acetylated acyclovir derivatives interact with key enzymes, such as viral thymidine kinase and DNA polymerase, as well as the human enzymes responsible for prodrug conversion (e.g., esterases). nih.govmdpi.com This can provide insights into the structural basis for activity and guide the design of more selective and potent compounds.

ADME Property Prediction: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. nih.gov

These in silico approaches can significantly streamline the development of next-generation prodrugs based on the this compound scaffold, reducing the time and cost associated with experimental studies.

Investigation of Unexplored Biotransformation Pathways and Enzyme Interactions of this compound

The biotransformation of a prodrug is critical to its therapeutic efficacy. While the hydrolysis of the ester bond in acyclovir prodrugs is well-understood, the metabolic fate of the N2-acetyl group is less characterized. nih.govnih.gov

Future research should focus on:

Identifying Metabolizing Enzymes: Investigating which specific human enzymes (e.g., amidases, deacetylases) are responsible for cleaving the N2-acetyl group. This could involve incubating N2-acetylated compounds with various human liver microsomes or recombinant enzymes.

Characterizing Metabolites: Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify all metabolic products of this compound and its derivatives in biological samples. nih.govresearchgate.netresearchgate.net

A thorough understanding of these biotransformation pathways is essential for predicting the in vivo performance of any new prodrugs derived from this backbone and for assessing any potential for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N2-Acetyl Acyclovir Methyl Acetate, and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis typically involves guanosine derivatives as starting materials. For example, guanosine reacts with (2-acetoxyethoxy) methyl acetate in acetic anhydride using p-toluenesulfonic acid as a catalyst to form intermediates, followed by deprotection steps . Key factors include solvent choice (e.g., acetic anhydride for regioselectivity) and catalyst concentration to minimize by-products like 7-isomers. Purity is assessed via HPLC with UV detection (λ = 254 nm) and validated against reference standards .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 204°C) and degradation thresholds .

- Hydrolytic stability : Test pH-dependent degradation in buffers (pH 1.2–7.4) at 37°C, monitoring via LC-MS for hydrolysis products like acyclovir .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and quantify degradation using validated chromatographic methods .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize ionization (ESI+), monitor transitions (e.g., m/z 309.28 → 152.1 for quantification), and validate with internal standards (e.g., deuterated analogs) .

- NMR spectroscopy : Use H and C NMR to confirm structural integrity, focusing on acetyl and methyl ester peaks (δ 2.1–2.3 ppm for acetyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic activation pathways of this compound?

- Methodological Answer : Discrepancies arise from interspecies differences in esterase activity. To address this:

- In vitro models : Compare hydrolysis rates in human vs. rodent plasma using ultracentrifugation to isolate esterases .

- Enzyme inhibition assays : Use specific inhibitors (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) to identify key enzymes responsible for prodrug activation .

- Metabolite profiling : Employ high-resolution MS to distinguish between acetylated intermediates and free acyclovir in hepatocyte incubations .

Q. What experimental designs optimize the bioavailability of this compound while minimizing off-target hydrolysis?

- Methodological Answer :

- Prodrug engineering : Introduce thiazole-containing amino acid esters (e.g., Val, Leu) to enhance lipophilicity and reduce premature hydrolysis. Coupling involves N-Boc-protected amino acid anhydrides followed by deprotection .

- Nanocarrier systems : Encapsulate the compound in PEGylated liposomes to bypass gastrointestinal degradation. Validate encapsulation efficiency (>90%) via dialysis and in vivo pharmacokinetic studies in murine models .

Q. How do researchers validate predictive models for this compound’s antiviral efficacy against resistant HSV strains?

- Methodological Answer :

- Resistance profiling : Use plaque reduction assays with thymidine kinase (TK)-deficient HSV-1 mutants to assess dependency on viral TK for activation .

- Molecular docking : Simulate binding affinity to viral DNA polymerase (PDB ID: 2GV9) using AutoDock Vina, focusing on hydrogen bonding with Arg-785 and Asn-815 .

- In vivo correlation : Compare EC₅₀ values from cell-based assays with plasma pharmacokinetic data in infected animal models to establish exposure-response relationships .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the cytotoxicity of this compound in primary vs. transformed cell lines?

- Methodological Answer : Discrepancies may stem from differential expression of esterases or transporters. Resolve by:

- Cell-type-specific assays : Measure intracellular prodrug activation using fluorogenic esterase substrates (e.g., fluorescein diacetate) .

- Transporter inhibition : Co-administer probenecid (an OAT inhibitor) to assess impact on cytotoxicity in renal proximal tubule cells .

- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cell lines to identify esterase isoforms (e.g., CES1/CES2) linked to metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.